Egfr-IN-48 -

Egfr-IN-48

Catalog Number: EVT-15278133
CAS Number:
Molecular Formula: C35H47BrN9O4PS
Molecular Weight: 800.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Egfr-IN-48 is classified as a selective inhibitor of the epidermal growth factor receptor tyrosine kinase. It is synthesized through chemical methods that involve the modification of existing compounds known to interact with the epidermal growth factor receptor. The development of this compound is part of ongoing research aimed at improving therapeutic options for cancer patients, particularly those with mutations in the epidermal growth factor receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr-IN-48 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are known to have favorable interactions with the epidermal growth factor receptor.
  2. Chemical Modifications: Through a series of chemical reactions, including coupling and cyclization, the structure of Egfr-IN-48 is formed. Specific reagents are used to facilitate these transformations, ensuring high yields and purity.
  3. Purification: After synthesis, the compound undergoes purification techniques such as column chromatography to isolate Egfr-IN-48 from by-products and unreacted materials.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and molecular weight.
Molecular Structure Analysis

Structure and Data

Egfr-IN-48 features a unique molecular structure that allows it to effectively bind to the epidermal growth factor receptor. The compound's molecular formula, molecular weight, and structural representation are crucial for understanding its binding affinity and mechanism of action.

  • Molecular Formula: C_xH_yN_zO_a (specific values depend on the exact structure)
  • Molecular Weight: Approximately X g/mol (exact value based on synthesis)

The three-dimensional structure can be visualized through computational modeling techniques, revealing key interactions with the epidermal growth factor receptor that contribute to its inhibitory activity.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Egfr-IN-48 include:

  1. Binding Interactions: Egfr-IN-48 interacts with the ATP-binding site of the epidermal growth factor receptor, inhibiting its kinase activity. This interaction can be characterized using kinetic assays that measure binding affinity.
  2. Metabolic Stability: Studies on the metabolic stability of Egfr-IN-48 reveal how it is processed within biological systems, which can affect its efficacy as a therapeutic agent.
  3. Degradation Pathways: Understanding the degradation pathways of Egfr-IN-48 is essential for optimizing its pharmacokinetic properties.
Mechanism of Action

Process and Data

Egfr-IN-48 exerts its effects by competitively inhibiting the binding of ATP to the epidermal growth factor receptor's tyrosine kinase domain. This inhibition prevents autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival:

  1. Inhibition of Phosphorylation: By blocking ATP access, Egfr-IN-48 reduces phosphorylation levels on key substrates, disrupting signaling cascades such as Ras-Raf-MEK-Erk.
  2. Induction of Apoptosis: In cancer cells with overactive epidermal growth factor receptor signaling, treatment with Egfr-IN-48 can lead to increased apoptosis due to disrupted survival signals.
  3. Data Supporting Mechanism: Experimental data from cell line studies demonstrate dose-dependent inhibition of cell proliferation upon treatment with Egfr-IN-48, correlating with reduced phosphorylation levels of downstream targets.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr-IN-48 exhibits specific physical and chemical properties that influence its behavior in biological systems:

  1. Solubility: The solubility profile in various solvents is crucial for formulation development.
  2. Stability: Stability studies under different pH conditions help determine storage requirements.
  3. Melting Point: The melting point provides insight into the purity and crystalline nature of the compound.

Relevant data includes:

  • Solubility: Soluble in DMSO; limited solubility in aqueous buffers.
  • Stability: Stable at room temperature for extended periods; degradation observed under acidic conditions.
Applications

Scientific Uses

Egfr-IN-48 has significant potential applications in scientific research and clinical settings:

  1. Cancer Research: It serves as a valuable tool for studying epidermal growth factor receptor signaling pathways in cancer biology.
  2. Therapeutic Development: Ongoing studies aim to evaluate its efficacy in preclinical models of cancer, particularly those driven by mutations in the epidermal growth factor receptor.
  3. Combination Therapy: Research is exploring the potential for combining Egfr-IN-48 with other therapeutic agents to enhance anti-tumor effects.

Properties

Product Name

Egfr-IN-48

IUPAC Name

5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[5-ethyl-2-methoxy-4-[4-[4-(2-methylsulfonylethyl)piperazin-1-yl]piperidin-1-yl]phenyl]pyrimidine-2,4-diamine

Molecular Formula

C35H47BrN9O4PS

Molecular Weight

800.8 g/mol

InChI

InChI=1S/C35H47BrN9O4PS/c1-6-24-21-29(31(49-2)22-30(24)45-13-9-25(10-14-45)44-17-15-43(16-18-44)19-20-51(5,47)48)41-35-39-23-26(36)34(42-35)40-28-8-7-27-32(38-12-11-37-27)33(28)50(3,4)46/h7-8,11-12,21-23,25H,6,9-10,13-20H2,1-5H3,(H2,39,40,41,42)

InChI Key

VFCRMLIPZXPGDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)CCS(=O)(=O)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.